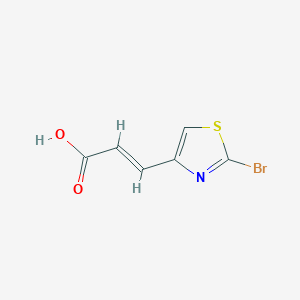
N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride is a chemical compound with the molecular formula C10H14N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrazine ring and a piperidine ring connected by a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-tubercular agent and its activity against other infectious diseases.
Mechanism of Action
The mechanism of action of N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival. Additionally, the compound may interact with receptors in the human body, affecting signaling pathways and cellular responses .
Comparison with Similar Compounds
N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride can be compared with other similar compounds, such as:
N-(pyrimidin-2-yl)piperidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
N-(pyrazin-2-yl)piperazine-4-carboxamide: Contains a piperazine ring instead of a piperidine ring.
N-(pyrazin-2-yl)piperidine-4-carboxamide: The base compound without the dihydrochloride salt form.
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and effects .
Properties
CAS No. |
2803857-06-7 |
|---|---|
Molecular Formula |
C10H16Cl2N4O |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
N-pyrazin-2-ylpiperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H14N4O.2ClH/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9;;/h5-8,11H,1-4H2,(H,13,14,15);2*1H |
InChI Key |
BCFBUAPYIRVEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)
